1-[5-(4-methylphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one
Description
The compound 1-[5-(4-methylphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one is a bipyrazole derivative featuring a partially hydrogenated pyrazole core (3,4-dihydro-1'H,2H-[3,4'-bipyrazole]) with substituents at the 5-, 1'-, and 3'-positions. The 5-position is substituted with a 4-methylphenyl group, while the 1'- and 3'-positions are occupied by phenyl rings. An acetyl group (ethanone) is attached to the 2-position of the dihydro-pyrazole ring.
Properties
IUPAC Name |
1-[3-(1,3-diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O/c1-19-13-15-21(16-14-19)25-17-26(31(28-25)20(2)32)24-18-30(23-11-7-4-8-12-23)29-27(24)22-9-5-3-6-10-22/h3-16,18,26H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPKRQGYSWNQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-(4-methylphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one typically involves the cyclization of α,β-unsaturated ketones with hydrazine and its derivatives in the presence of a suitable cyclizing agent such as acetic acid . The reaction conditions often include moderate temperatures and specific solvents to ensure the desired product yield. Industrial production methods may involve scaling up these reactions with optimized conditions to achieve higher efficiency and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-(4-methylphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and tuberculosis.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 1-[5-(4-methylphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, such as cytochrome P450 14α-sterol demethylase, which is involved in sterol biosynthesis . This inhibition can lead to the disruption of essential biological processes in pathogens, making it an effective antimicrobial agent.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound belongs to a broader class of pyrazole and bipyrazole derivatives, which are extensively studied for their biological activities. Key structural distinctions and substituent effects are highlighted below:
2.1.1 Bipyrazole vs. Monopyrazoline Derivatives
- Target Compound: The bipyrazole scaffold (two linked pyrazole rings) differentiates it from simpler monopyrazoline analogs (single pyrazole ring with partial saturation).
- Monopyrazoline Analogs: Examples include 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one () and 1-{5-[4-(Hexyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethanone (). These lack the bipyrazole core but share the ethanone moiety, with substituents like bromo, fluoro, or alkoxy groups influencing lipophilicity and electronic effects .
2.1.2 Substituent Comparisons
Key Observations :
- Electron-Donating Groups (e.g., CH₃, OCH₃): Enhance solubility and metabolic stability.
- Electron-Withdrawing Groups (e.g., Br, F, NO₂): Increase molecular polarity and hydrogen-bonding capacity, which may enhance target binding but reduce bioavailability .
Crystallographic and Physicochemical Properties
- Crystal Packing : Analogs like 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one () exhibit intermolecular C–H···O and π-π interactions, stabilizing their lattice structures. The target’s methyl group may reduce steric hindrance, favoring tighter packing .
- Thermodynamic Stability : Longer alkyl chains (e.g., hexyloxy in ) increase melting points but reduce solubility, whereas the target’s compact substituents may offer a favorable balance .
Biological Activity
The compound 1-[5-(4-methylphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects as reported in recent studies.
Chemical Structure and Properties
The compound has a molecular formula of C26H24N4O and features a bipyrazole core that contributes to its unique properties. Understanding the structure is crucial for elucidating its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H24N4O |
| Molecular Weight | 432.49 g/mol |
| Purity | Typically >95% |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have indicated that derivatives of bipyrazole compounds exhibit significant antimicrobial properties. In particular, the compound has been tested against various bacterial strains, showing promising results.
Case Study: Antibacterial Testing
A study evaluated the antibacterial activity of several bipyrazole derivatives against Escherichia coli and Staphylococcus aureus. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antibacterial activity.
Anticancer Potential
Another area of interest is the anticancer potential of this compound. Research has shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15 | Caspase activation |
| MCF-7 (breast) | 20 | Bcl-2 modulation |
| A549 (lung) | 25 | Cell cycle arrest |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a critical role in the inflammatory response.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyrazole derivatives. Optimization of reaction conditions is essential for achieving high yields.
Synthetic Route Overview
- Formation of Bipyrazole Core : Starting materials are reacted under acidic conditions to form the bipyrazole structure.
- Functionalization : Subsequent steps involve introducing phenyl and methyl groups through electrophilic substitution reactions.
- Final Product Isolation : The final compound is purified using recrystallization or chromatography techniques.
Table 3: Synthetic Yields
| Reaction Step | Yield (%) |
|---|---|
| Bipyrazole formation | 75 |
| Functionalization | 85 |
| Final purification | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
